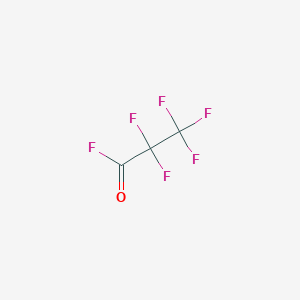

Pentafluoropropionyl fluoride

Descripción general

Descripción

Synthesis Analysis

PFPF can be synthesized from hexafluoropropylene oxide (HFPO) as a raw material . Under the effect of a catalyst, HFPO undergoes an isomerization reaction to synthesize PFPF . HFPO is easily isomerized to PFPF by nucleophilic catalysts, such as halides or amines .Molecular Structure Analysis

The molecular formula of PFPF is C3F6O . It is a compound with a total of 9 bonds, including 9 non-H bonds, 1 multiple bond, 1 double bond, and 1 acyl halogenide .Chemical Reactions Analysis

HFPO, a key intermediate in the synthesis of organofluorine compounds, can be isomerized to either PFPF or HFA . The thermolysis of HFPO can also serve as a source of difluorocarbene .Physical And Chemical Properties Analysis

PFPF is a compound with the molecular formula C3F6O . More detailed physical and chemical properties were not found in the retrieved papers.Aplicaciones Científicas De Investigación

Comprehensive Analysis of Pentafluoropropionyl Fluoride Applications

Pentafluoropropionyl fluoride is a chemical compound with a variety of applications in scientific research. Below is a detailed analysis of six unique applications, each with its own section and rich content.

Polymer Industry: Pentafluoropropionyl fluoride is used in the polymer industry due to its resistance to solvents and chemicals. It’s particularly useful in the production of polyvinylidene fluoride (PVDF), a material known for its excellent chemical resistance . PVDF is used in various applications, including coatings for chemical processing equipment and as a protective barrier in pipes and valves.

Biomedical Research: In biomedical research, PVDF, which can be derived from pentafluoropropionyl fluoride, is utilized for its biocompatibility and unique mechanical properties. It’s applied in medical devices, prosthetics, and as a material for artificial organs . Its piezoelectric properties are also exploited in sensors that monitor physiological parameters.

Energy Storage: Pentafluoropropionyl fluoride-related compounds are significant in energy storage solutions. PVDF is used as a binder in lithium-ion batteries due to its stability and electrochemical properties, enhancing battery life and performance .

Molecular Separation: The compound’s derivatives are used in molecular separation processes. PVDF membranes are employed in filtration systems for water purification and in the separation of gases, owing to their resistance to harsh chemical environments .

Electronics and Photonics: In the field of electronics and photonics, materials derived from pentafluoropropionyl fluoride are used in the fabrication of electronic components. PVDF exhibits ferroelectric and piezoelectric properties, making it suitable for use in sensors, actuators, and other spin valve devices .

Nanotechnology: Pentafluoropropionyl fluoride is instrumental in nanotechnology, particularly in the development of nanofilms and nanocomposites. These materials have applications in advanced electronics, where they contribute to the miniaturization of components and improve electrical conductivity .

Safety and Hazards

Mecanismo De Acción

Target of Action

Pentafluoropropionyl fluoride (PFPAF) is a strong fluorinating agent . It can react with many organic compounds, leading to fluorination reactions such as fluorination of alkanes, alkenes, and aromatics . The primary targets of PFPAF are therefore organic compounds that can undergo these reactions.

Mode of Action

PFPAF interacts with its targets by replacing hydrogen atoms with fluorine atoms . This process is known as fluorination. The fluorination of organic compounds can significantly alter their chemical properties, making them more reactive or stable depending on the specific context .

Biochemical Pathways

For example, fluoride ions can inhibit glycolysis and induce apoptosis via mitochondrial-mediated and endoplasmic reticulum stress pathways

Pharmacokinetics

For instance, the presence of fluorine can augment the potency, selectivity, metabolic stability, and pharmacokinetics of drugs . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of PFPAF would likely be influenced by its strong fluorinating nature and the resulting changes in the chemical properties of the compounds it interacts with.

Result of Action

The result of PFPAF’s action is the fluorination of target organic compounds . This can lead to significant changes in the compounds’ chemical properties and reactivity . The exact molecular and cellular effects would depend on the specific compounds being fluorinated and the context in which the reaction occurs.

Propiedades

IUPAC Name |

2,2,3,3,3-pentafluoropropanoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F6O/c4-1(10)2(5,6)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLCLKCNTDGWDMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059968 | |

| Record name | Perfluoropropionyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquefied gas; [Alfa Aesar MSDS] | |

| Record name | Pentafluoropropionyl fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16424 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Pentafluoropropionyl fluoride | |

CAS RN |

422-61-7 | |

| Record name | 2,2,3,3,3-Pentafluoropropanoyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=422-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoyl fluoride, 2,2,3,3,3-pentafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoyl fluoride, 2,2,3,3,3-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoropropionyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoropropionyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

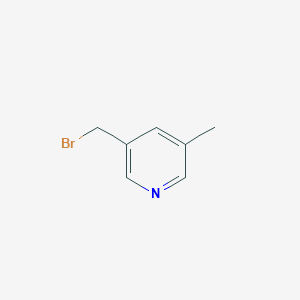

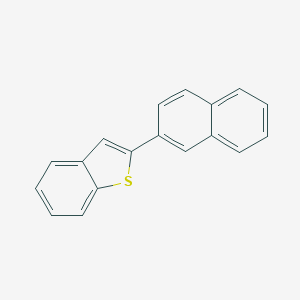

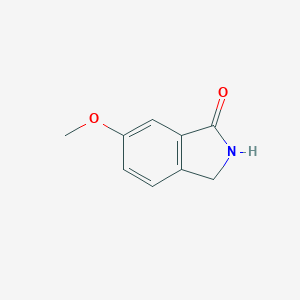

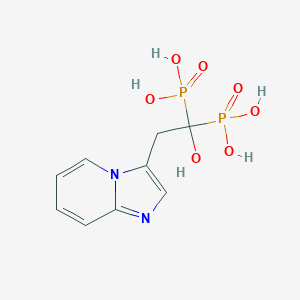

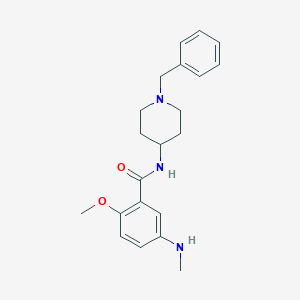

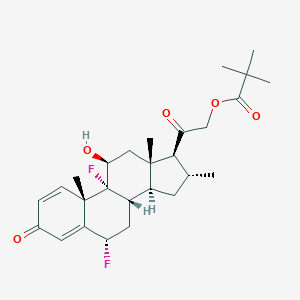

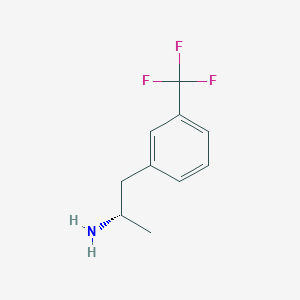

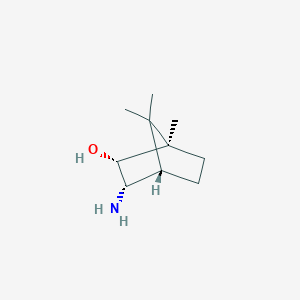

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a key application of pentafluoropropionyl fluoride in material science?

A1: Pentafluoropropionyl fluoride, in conjunction with tertiary amines, exhibits the ability to dissolve silica gel. [] This property suggests potential applications in material science, particularly in areas requiring the controlled etching or modification of silica-based materials.

Q2: What is the primary method of synthesizing pentafluoropropionyl fluoride from hexafluoropropylene oxide?

A2: Pentafluoropropionyl fluoride can be effectively synthesized through the catalytic degradation of hexafluoropropylene oxide low polymers. This reaction is typically carried out at elevated temperatures (110-130°C) under pressure (2-3 atm) using cesium fluoride as a catalyst and an amine, like dimethylformamide, as a solvent. [, ] The use of cesium fluoride has been shown to yield high purity pentafluoropropionyl fluoride (above 98%) with a yield exceeding 92%. []

Q3: Are there any alternative synthetic pathways for producing pentafluoropropionyl fluoride?

A3: Yes, besides the degradation of hexafluoropropylene oxide, pentafluoropropionyl fluoride can also be produced through the thermal isomerization of trifluoromethyl trifluorovinyl ether. [] Additionally, it is observed as a byproduct in the flow pyrolysis of specific perfluoro-cyclobutane derivatives at high temperatures. []

Q4: Has the use of pentafluoropropionyl fluoride in addressing environmental concerns been explored?

A4: Research indicates that the synthesis of pentafluoropropionyl fluoride from hexafluoropropylene oxide oligomers, catalyzed by cesium fluoride in tetraglyme, can simultaneously degrade persistent organic pollutants. [] This dual-purpose approach suggests a potential avenue for utilizing this chemical process to address environmental remediation while producing a valuable industrial chemical.

Q5: Beyond its use in material science, are there other known industrial applications for pentafluoropropionyl fluoride?

A5: Pentafluoropropionyl fluoride serves as a key precursor in synthesizing perfluoro-2-methyl-3-pentanone. [] This compound exhibits excellent flame-retardant properties and finds application in diverse areas like protecting molten magnesium, as a component in extinguishing agents, and in cleaning compositions. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.